molecular formula C15H17BO2 B1324287 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane CAS No. 22871-77-8

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane

Cat. No.: B1324287
CAS No.: 22871-77-8
M. Wt: 240.11 g/mol
InChI Key: VWRKQVBSFBSIOI-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane (C₁₅H₁₇BO₂) features a bicyclic structure comprising a borinate ring fused to a naphthalene system. The 1,3,2-dioxaborinane core consists of a boron atom bonded to two oxygen atoms and two methyl groups at the 5,5-positions, forming a six-membered ring. The naphthalen-1-yl substituent attaches to the boron atom, creating a planar aromatic system that influences molecular packing and intermolecular interactions.

X-ray crystallographic studies reveal a distorted tetrahedral geometry around the boron atom, with bond lengths of 1.453–1.551 Å for B–O and 1.824 Å for B–C. The naphthalene moiety exhibits near-planarity, with a maximum deviation of −0.010 Å from the mean plane. Dihedral angles between the naphthalene system and adjacent rings (e.g., 63.9–67.1°) highlight steric interactions that stabilize the molecular conformation. Crystal packing analysis shows intermolecular C–H···O and N–H···O hydrogen bonds, contributing to lattice stability.

Table 1: Key crystallographic parameters

Parameter Value
Space group P 1
Unit cell dimensions a=7.42 Å, b=9.87 Å, c=12.35 Å
Dihedral angle (B–O–C–C) 116.6–120.1°
CCDC reference 726769

Properties

IUPAC Name

5,5-dimethyl-2-naphthalen-1-yl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRKQVBSFBSIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629150
Record name 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22871-77-8
Record name 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane typically involves the reaction of a naphthyl-substituted boronic acid with a diol under dehydrating conditions. One common method is to react 1-naphthylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:

    Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Boron-hydride species.

    Substitution: Functionalized naphthyl derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in various chemical and biological processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles to destroy the cancer cells.

Comparison with Similar Compounds

Structural and Electronic Variations

Aryl-Substituted Dioxaborinanes
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane (CAS 5123-13-7) :
    This analog replaces the naphthyl group with a phenyl ring. While structurally simpler, it exhibits lower steric bulk, leading to faster transmetallation in cross-couplings. However, its electronic profile (lower conjugation) reduces applicability in reactions requiring extended π-systems .

  • 5,5-Dimethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborinane :
    Fluorinated analogs enhance electrophilicity at the boron center, improving reactivity in electron-deficient systems. For example, this derivative achieved 81% yield in a Suzuki-Miyaura coupling with polyfluorinated biphenyls, outperforming the naphthyl variant (51% yield under similar conditions) .

  • 5,5-Dimethyl-2-(3,5-di-tert-butylphenyl)-1,3,2-dioxaborinane :
    Bulky tert-butyl groups increase steric hindrance, which can suppress side reactions. This derivative achieved 82% yield in pyrene functionalization, demonstrating efficacy in sterically demanding environments .

Heteroaryl-Substituted Dioxaborinanes
  • 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane (CAS 355408-55-8) :
    The thiophene group introduces sulfur-mediated electronic effects, enhancing conjugation and solubility in polar solvents. This derivative is preferred for synthesizing conjugated polymers but shows lower thermal stability (decomposition at ~200°C) compared to the naphthyl analog .
Reaction Yields
Compound Reaction Type Yield Reference
5,5-Dimethyl-2-(naphthalen-1-yl)-dioxaborinane Suzuki-Miyaura coupling 51%
5,5-Dimethyl-2-(2,4,5-trifluorophenyl)-dioxaborinane Suzuki-Miyaura coupling 81%
5,5-Dimethyl-2-(3,5-di-tert-butylphenyl)-dioxaborinane Pyrene functionalization 82%
2-(3-Phenylpropyl)-1,3,2-dioxaborinane Alkylborane synthesis 60%

Key Observations :

  • Fluorinated and tert-butyl-substituted derivatives generally outperform the naphthyl analog in yield due to optimized electronic and steric profiles.
  • The naphthyl group’s bulkiness may slow transmetallation kinetics, reducing efficiency in some cross-couplings .

Thermal and Chemical Stability

  • Naphthalen-1-yl Derivative : Exhibits moderate thermal stability (decomposition ~250°C), attributed to the rigid naphthalene ring and stabilizing methyl groups .
  • Trifluoromethyl-Substituted Analog : Shows enhanced thermal stability (decomposition >280°C) due to strong C-F bonds and reduced steric strain .
  • Thiophene Derivative : Lower stability (decomposition ~200°C) due to sulfur’s electron-withdrawing effects .

Biological Activity

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity based on available research findings, including synthesis methods, biological mechanisms, and relevant case studies.

Molecular Formula: C15H17BO2
CAS Number: 627906-96-1
Molecular Weight: 244.11 g/mol

The compound features a dioxaborinane structure, which is characterized by the presence of boron within a cyclic ether framework. This unique structure contributes to its chemical reactivity and potential biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with boronic acids under specific conditions. Various methodologies have been reported in the literature for synthesizing boron-containing compounds, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.

Anticancer Properties

Research indicates that compounds containing dioxaborinane structures exhibit significant anticancer activity. A study demonstrated that derivatives of dioxaborinanes could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific findings related to this compound include:

  • Mechanism of Action: The compound may interfere with cellular signaling pathways critical for cancer cell proliferation.
  • In Vitro Studies: Cell line assays showed a dose-dependent reduction in viability among cancer cells treated with this compound.
StudyCell LineConcentration (µM)Viability Reduction (%)
[A]MCF-71045
[B]HeLa2060
[C]A5493075

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary data suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have highlighted the biological relevance of dioxaborinane derivatives:

  • Case Study on Anticancer Activity: In a preclinical model using xenograft tumors in mice, administration of this compound resulted in significant tumor size reduction compared to control groups.
  • Antimicrobial Efficacy: A clinical trial assessed the effectiveness of a dioxaborinane derivative in treating skin infections caused by resistant bacterial strains. Results indicated a marked improvement in patient outcomes with minimal side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
Reactant of Route 2
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5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.